Fluopyram

Catalog No.
S528155
CAS No.
658066-35-4
M.F
C16H11ClF6N2O
M. Wt
396.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluopyram

CAS Number

658066-35-4

Product Name

Fluopyram

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide

Molecular Formula

C16H11ClF6N2O

Molecular Weight

396.71 g/mol

InChI

InChI=1S/C16H11ClF6N2O/c17-12-7-9(15(18,19)20)8-25-13(12)5-6-24-14(26)10-3-1-2-4-11(10)16(21,22)23/h1-4,7-8H,5-6H2,(H,24,26)

InChI Key

KVDJTXBXMWJJEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

fluopyram, N-(2-(3-chloro-5-(trifluoromethyl)-2-pyridyl)ethyl)-alpha,alpha,alpha-trifluoro-o-toluamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F

Description

The exact mass of the compound Fluopyram is 396.0464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Mode of Action

    Fluopyram belongs to the succinate dehydrogenase inhibitor (SDHI) class of chemicals. This mechanism disrupts the nematode's energy production, leading to its death []. This unique mode of action offers an alternative to traditional nematicides, potentially mitigating resistance development in nematode populations.

  • Application Methods

    Research has explored different application methods for Fluopyram to target nematodes effectively. One study investigated the optimal timing and application point for Fluopyram in controlling Meloidogyne incognita in greenhouse trials. The results showed that both soil drenching and planting hole treatment with Fluopyram significantly reduced root galling and nematode populations in tomato, lettuce, and cucumber plants [].

  • Environmental Impact

    Another area of scientific research focuses on Fluopyram's impact on the environment. Studies suggest that Fluopyram has low toxicity to beneficial soil microorganisms and decomposers, with minimal long-term effects on soil properties []. This is a crucial factor for sustainable pest management practices.

Fluopyram is a novel compound classified as a succinate dehydrogenase inhibitor, primarily utilized in agricultural practices as a fungicide and nematicide. It is particularly effective against various plant-parasitic nematodes and fungal pathogens. The compound operates through a unique mechanism by inhibiting complex II of the mitochondrial respiratory chain, which is crucial for ATP production in target organisms, leading to their paralysis and eventual death . This mode of action distinguishes Fluopyram from other common agricultural chemicals, making it a valuable tool in integrated pest management strategies.

Fluopyram acts as a succinate dehydrogenase inhibitor (SDHI) fungicide [, ]. SDHI is an enzyme within the fungal mitochondria responsible for the electron transport chain, crucial for energy production in fungi. Fluopyram binds to SDHI, disrupting the electron transport chain and ultimately leading to fungal cell death [].

This mechanism offers several advantages:

  • It targets a vital fungal function, making resistance development less likely compared to fungicides with more specific targets [].
  • It exhibits translaminar activity, meaning it can penetrate the waxy leaf layer of plants to reach fungal pathogens within the leaf tissue [].

Fluopyram is considered to have a favorable safety profile for mammals, insects, and earthworms []. However, some safety concerns exist:

  • Mild to moderate toxicity: Studies indicate low acute toxicity in rats and rabbits, but prolonged exposure can cause mild to moderate health effects [].
  • Potential for environmental impact: Fluopyram can persist in soil and water, raising concerns about potential harm to non-target organisms [].

Fluopyram undergoes several metabolic transformations within biological systems. In studies involving laying hens and rats, the primary metabolic pathways include:

  • Hydroxylation: This reaction involves the addition of hydroxyl groups to the ethylene bridge and phenyl ring of the fluopyram molecule, resulting in metabolites such as fluopyram-7-hydroxy and fluopyram-8-hydroxy .
  • Cleavage: The aliphatic chain can be cleaved to yield various metabolites, including BZM (benzamide) and pyridyl-carboxylic acid .
  • Conjugation: Hydroxylated metabolites often undergo conjugation with glucuronic acid or sulfuric acid, enhancing their solubility and facilitating excretion .

These reactions highlight the compound's dynamic interactions within biological systems and its rapid clearance from tissues.

Fluopyram exhibits potent biological activity primarily against nematodes and fungi. Its effectiveness stems from its ability to inhibit succinate dehydrogenase activity, which is essential for cellular respiration in these organisms. This inhibition leads to:

  • Nematodes: Fluopyram causes paralysis by disrupting ATP synthesis, ultimately leading to cell death due to energy depletion .
  • Fungi: The compound inhibits spore germination, mycelial growth, and sporulation in various fungal species, demonstrating translaminar activity within plant tissues .

The selectivity of Fluopyram for nematodes over mammals and other non-target organisms is a significant advantage in agricultural applications.

Fluopyram is primarily used in agriculture for:

  • Fungicide: Effective against a range of fungal pathogens affecting crops.
  • Nematicide: Targets plant-parasitic nematodes, providing an alternative to traditional chemical controls.

Its unique mechanism of action allows for effective pest management while minimizing impact on non-target species, promoting sustainable agricultural practices.

Interaction studies have shown that Fluopyram selectively inhibits succinate dehydrogenase in nematodes but not in mammals or other non-target organisms. This selectivity is crucial for reducing potential side effects on beneficial soil organisms and human health . Furthermore, studies indicate that Fluopyram's binding at specific sites on the enzyme complex can lead to irreversible damage to nematode cells under prolonged exposure conditions .

Similar Compounds: Comparison

Fluopyram shares similarities with other compounds known for their fungicidal and nematicidal properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionTarget OrganismsUnique Features
FluopyramSuccinate dehydrogenase inhibitorFungi, nematodesSelective toxicity towards nematodes
AzoxystrobinInhibits mitochondrial respirationFungiBroad-spectrum fungicide
BoscalidComplex II inhibitorFungiOften used in combination with other fungicides
MethomylCarbamate insecticideInsectsBroad-spectrum but less selective

Fluopyram's distinct mechanism as a succinate dehydrogenase inhibitor sets it apart from these compounds, particularly regarding its targeted action against nematodes while being less harmful to beneficial organisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

396.0464096 g/mol

Monoisotopic Mass

396.0464096 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0VT7K5302

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

658066-35-4

Wikipedia

Fluopyram

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Fungicides, Nematicides

Dates

Modify: 2023-08-15
1: Chawla S, Patel DJ, Patel SH, Kalasariya RL, Shah PG. Correction to: Behaviour and risk assessment of fluopyram and its metabolite in cucumber (Cucumis sativus) fruit and in soil. Environ Sci Pollut Res Int. 2018 Apr;25(12):11635. doi: 10.1007/s11356-018-1603-4. PubMed PMID: 29488198.
2: Mekonnen TF, Panne U, Koch M. Prediction of biotransformation products of the fungicide fluopyram by electrochemistry coupled online to liquid chromatography-mass spectrometry and comparison with in vitro microsomal assays. Anal Bioanal Chem. 2018 Apr;410(10):2607-2617. doi: 10.1007/s00216-018-0933-x. Epub 2018 Feb 17. PubMed PMID: 29455286.
3: Chawla S, Patel DJ, Patel SH, Kalasariya RL, Shah PG. Behaviour and risk assessment of fluopyram and its metabolite in cucumber (Cucumis sativus) fruit and in soil. Environ Sci Pollut Res Int. 2018 Apr;25(12):11626-11634. doi: 10.1007/s11356-018-1439-y. Epub 2018 Feb 10. Erratum in: Environ Sci Pollut Res Int. 2018 Feb 27;:. PubMed PMID: 29429109.
4: Wang X, Glawe DA, Kramer E, Weller D, Okubara PA. Biological Control of Botrytis cinerea: Interactions with Native Vineyard Yeasts from Washington State. Phytopathology. 2018 Jun;108(6):691-701. doi: 10.1094/PHYTO-09-17-0306-R. Epub 2018 Apr 26. PubMed PMID: 29334476.
5: Lv P, Chen Y, Zhao Z, Shi T, Wu X, Xue J, Li QX, Hua R. Design, Synthesis, and Antifungal Activities of 3-Acyl Thiotetronic Acid Derivatives: New Fatty Acid Synthase Inhibitors. J Agric Food Chem. 2018 Jan 31;66(4):1023-1032. doi: 10.1021/acs.jafc.7b05491. Epub 2018 Jan 16. PubMed PMID: 29290106.
6: Piechowicz B, Woś I, Podbielska M, Grodzicki P. The transfer of active ingredients of insecticides and fungicides from an orchard to beehives. J Environ Sci Health B. 2018 Jan 2;53(1):18-24. doi: 10.1080/03601234.2017.1369320. Epub 2017 Oct 30. PubMed PMID: 29083963.
7: Rotolo C, De Miccolis Angelini RM, Dongiovanni C, Pollastro S, Fumarola G, Di Carolo M, Perrelli D, Natale P, Faretra F. Use of biocontrol agents and botanicals in integrated management of Botrytis cinerea in table grape vineyards. Pest Manag Sci. 2018 Mar;74(3):715-725. doi: 10.1002/ps.4767. Epub 2017 Dec 11. PubMed PMID: 29044981.
8: Yamashita M, Fraaije B. Non-target site SDHI resistance is present as standing genetic variation in field populations of Zymoseptoria tritici. Pest Manag Sci. 2018 Mar;74(3):672-681. doi: 10.1002/ps.4761. Epub 2017 Nov 23. PubMed PMID: 29024365; PubMed Central PMCID: PMC5814837.
9: Scheurer M, Nödler K, Freeling F, Janda J, Happel O, Riegel M, Müller U, Storck FR, Fleig M, Lange FT, Brunsch A, Brauch HJ. Small, mobile, persistent: Trifluoroacetate in the water cycle - Overlooked sources, pathways, and consequences for drinking water supply. Water Res. 2017 Dec 1;126:460-471. doi: 10.1016/j.watres.2017.09.045. Epub 2017 Sep 26. PubMed PMID: 28992593.
10: Podbielska M, Szpyrka E, Piechowicz B, Zwolak A, Sadło S. Behavior of fluopyram and tebuconazole and some selected pesticides in ripe apples and consumer exposure assessment in the applied crop protection framework. Environ Monit Assess. 2017 Jul;189(7):350. doi: 10.1007/s10661-017-6057-5. Epub 2017 Jun 23. PubMed PMID: 28646436.
11: Malandrakis AA, Vattis KN, Markoglou AN, Karaoglanidis GS. Characterization of boscalid-resistance conferring mutations in the SdhB subunit of respiratory complex II and impact on fitness and mycotoxin production in Penicillium expansum laboratory strains. Pestic Biochem Physiol. 2017 May;138:97-103. doi: 10.1016/j.pestbp.2017.03.009. Epub 2017 Apr 11. PubMed PMID: 28456312.
12: Wei P, Liu Y, Li W, Qian Y, Nie Y, Kim D, Wang M. Corrigendum: Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. Sci Rep. 2017 Jan 25;7:41347. doi: 10.1038/srep41347. PubMed PMID: 28120927; PubMed Central PMCID: PMC5264616.
13: Wei P, Liu Y, Li W, Qian Y, Nie Y, Kim D, Wang M. Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. Sci Rep. 2016 Sep 22;6:33898. doi: 10.1038/srep33898. PubMed PMID: 27654708; PubMed Central PMCID: PMC5031996.
14: Patel BV, Chawla S, Gor H, Upadhyay P, Parmar KD, Patel AR, Shah PG. Residue decline and risk assessment of fluopyram + tebuconazole (400SC) in/on onion (Allium cepa). Environ Sci Pollut Res Int. 2016 Oct;23(20):20871-20881. Epub 2016 Aug 3. PubMed PMID: 27484201.
15: Bartlewicz J, Pozo MI, Honnay O, Lievens B, Jacquemyn H. Effects of agricultural fungicides on microorganisms associated with floral nectar: susceptibility assays and field experiments. Environ Sci Pollut Res Int. 2016 Oct;23(19):19776-86. doi: 10.1007/s11356-016-7181-4. Epub 2016 Jul 13. PubMed PMID: 27411538.
16: Dong B, Hu J. Photodegradation of the novel fungicide fluopyram in aqueous solution: kinetics, transformation products, and toxicity evolvement. Environ Sci Pollut Res Int. 2016 Oct;23(19):19096-106. doi: 10.1007/s11356-016-7073-7. Epub 2016 Jun 24. PubMed PMID: 27343079.
17: Faske TR, Hurd K. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram. J Nematol. 2015 Dec;47(4):316-21. PubMed PMID: 26941460; PubMed Central PMCID: PMC4755706.
18: Ishii H, Zhen F, Hu M, Li X, Schnabel G. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. Pest Manag Sci. 2016 Oct;72(10):1844-53. doi: 10.1002/ps.4216. Epub 2016 Feb 9. PubMed PMID: 26732510.
19: Put K, Bollens T, Wäckers F, Pekas A. Non-target effects of commonly used plant protection products in roses on the predatory mite Euseius gallicus Kreiter & Tixier (Acari: Phytoseidae). Pest Manag Sci. 2016 Jul;72(7):1373-80. doi: 10.1002/ps.4162. Epub 2015 Nov 4. PubMed PMID: 26434923.
20: Mirković B, Tanović B, Stević M, Hrustić J, Mihajlović M, Delibašić G, Vukša P. Toxicity of mancozeb, chlorothalonil, captan, fluopyram, boscalid, and difenoconazole to Didymella applanata isolates from Serbia. J Environ Sci Health B. 2015;50(12):845-50. doi: 10.1080/03601234.2015.1062648. Epub 2015 Aug 7. PubMed PMID: 26252498.

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